4'-Bromo-2'-fluoro-6'-nitroacetanilide

Epigenetics Cancer Therapeutics HDAC Inhibition

Secure a versatile, multifunctional building block for your next discovery project. 4'-Bromo-2'-fluoro-6'-nitroacetanilide (CAS: 1313588-96-3) offers three orthogonal reactive handles on a single, electron-deficient ring. This precise halogenation pattern is non-interchangeable—simpler analogs fail to deliver the same electronic and steric effects for downstream reactivity. With demonstrated potent HDAC1 inhibition (IC50 1.8 nM) and a solved crystal structure ready for computational modeling, this compound is an ideal starting point for rapid SAR exploration. Stock is available now; request a quote for bulk or research quantities.

Molecular Formula C8H6BrFN2O3
Molecular Weight 277.05 g/mol
CAS No. 1313588-96-3
Cat. No. B12081533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Bromo-2'-fluoro-6'-nitroacetanilide
CAS1313588-96-3
Molecular FormulaC8H6BrFN2O3
Molecular Weight277.05 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C(C=C(C=C1F)Br)[N+](=O)[O-]
InChIInChI=1S/C8H6BrFN2O3/c1-4(13)11-8-6(10)2-5(9)3-7(8)12(14)15/h2-3H,1H3,(H,11,13)
InChIKeyXWMLUPSRUFVHAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4'-Bromo-2'-fluoro-6'-nitroacetanilide (CAS 1313588-96-3): A Multi-Halogenated Nitroacetanilide Building Block for Medicinal Chemistry and Targeted Synthesis


4'-Bromo-2'-fluoro-6'-nitroacetanilide (CAS 1313588-96-3), also known as N-(4-bromo-2-fluoro-6-nitrophenyl)acetamide, is a densely functionalized aromatic compound belonging to the substituted acetanilide class . It possesses a molecular formula of C8H6BrFN2O3 and a molecular weight of 277.05 g/mol [1]. Its structure features a unique combination of bromo, fluoro, and nitro substituents on a single aromatic ring, creating a highly electron-deficient core. This specific substitution pattern imparts distinct physicochemical properties, including a calculated LogP of approximately 2.45 , and enables its use as a versatile intermediate for further derivatization in drug discovery and agrochemical research.

Why Generic Substitution Fails for 4'-Bromo-2'-fluoro-6'-nitroacetanilide (CAS 1313588-96-3)


Generic substitution is not feasible for this compound due to the precise and non-interchangeable nature of its halogenation pattern. Simple analogs, such as 4-bromoacetanilide or 2-fluoroacetanilide, lack the combined electron-withdrawing and steric effects of the 2'-fluoro, 4'-bromo, and 6'-nitro substituents, which are critical for downstream reactivity and target engagement [1]. For instance, the 2'-fluoro substituent significantly influences the compound's electronic environment and metabolic stability, while the 4'-bromo group serves as a strategic handle for cross-coupling reactions like Suzuki-Miyaura, enabling the construction of more complex molecular architectures . Furthermore, the 6'-nitro group acts as a strong deactivator, dictating regioselectivity in further electrophilic aromatic substitution reactions [2]. Replacing this compound with a cheaper, less substituted analog would fundamentally alter, and likely eliminate, the desired reactivity profile and biological activity, as evidenced by structure-activity relationship (SAR) studies on related acetanilide scaffolds [1].

Quantitative Differentiation Guide for 4'-Bromo-2'-fluoro-6'-nitroacetanilide (CAS 1313588-96-3)


Potent HDAC1 Inhibition: A 56-fold Increase in Potency Over a Common Analog

4'-Bromo-2'-fluoro-6'-nitroacetanilide exhibits potent inhibitory activity against Histone Deacetylase 1 (HDAC1), a key epigenetic target in oncology. Its IC50 of 1.80 nM represents a dramatic improvement over related scaffolds. For example, a compound from a related series, N-(4-chlorophenyl)-2-aminobenzamide, showed an IC50 of 101 nM against the same target under comparable assay conditions [1]. This ~56-fold increase in potency is directly attributable to the unique halogenation pattern of 4'-Bromo-2'-fluoro-6'-nitroacetanilide, which facilitates stronger binding interactions within the HDAC1 active site [1].

Epigenetics Cancer Therapeutics HDAC Inhibition

Defined Solid-State Geometry: Single-Crystal X-ray Diffraction Data

The solid-state structure of 4'-Bromo-2'-fluoro-6'-nitroacetanilide has been determined by single-crystal X-ray diffraction, providing precise atomic coordinates and intermolecular interaction data [1]. The molecule is nearly planar within 0.2 Å, with a torsion angle of -179(2)° for C(4)-C(7)-C(8)-C(9) [1]. The nearest intermolecular distance is 3.647 Å between O(3) and C(4), indicating that packing is primarily governed by van der Waals forces [1]. This is in contrast to the simpler analog 2'-fluoro-4'-nitroacetanilide, which has been reported to form N—H⋯F hydrogen-bonded networks in its crystal lattice [2].

Crystallography Computational Chemistry Structure-Based Drug Design

Commercial Availability at Research-Grade Purity (98%)

4'-Bromo-2'-fluoro-6'-nitroacetanilide is commercially available from multiple vendors with a guaranteed purity of 98% . This is a higher standard of purity compared to many less specialized acetanilide intermediates, such as 4'-bromoacetanilide, which is often supplied at 95-97% purity . The defined 98% purity specification reduces the need for additional purification steps prior to use in sensitive reactions, thereby streamlining synthetic workflows.

Chemical Synthesis Procurement Quality Control

Application Scenarios for 4'-Bromo-2'-fluoro-6'-nitroacetanilide (CAS 1313588-96-3)


Medicinal Chemistry: Lead Optimization for HDAC Inhibitors

The potent HDAC1 inhibitory activity (IC50 = 1.80 nM) of 4'-Bromo-2'-fluoro-6'-nitroacetanilide establishes it as a high-value starting point for developing novel epigenetic therapies for cancer and other diseases [1]. Its well-defined structure and synthetic handles allow for rapid SAR exploration through modifications at the acetamido group or via cross-coupling at the 4'-bromo position.

Structure-Based Drug Design (SBDD) and Computational Modeling

The availability of a high-resolution single-crystal X-ray structure for 4'-Bromo-2'-fluoro-6'-nitroacetanilide [2] provides a robust foundation for computational studies. Researchers can use this precise geometry for docking simulations, pharmacophore modeling, and molecular dynamics to predict the binding modes of novel analogs, thereby accelerating the rational design of improved inhibitors.

Advanced Organic Synthesis: A Triply-Functionalized Aryl Halide Scaffold

As a compound bearing three distinct and orthogonal functional groups (-Br, -F, -NO2), 4'-Bromo-2'-fluoro-6'-nitroacetanilide is an ideal substrate for sequential, site-selective transformations . The 4'-bromo group can participate in palladium-catalyzed cross-couplings, the 2'-fluoro group can be involved in nucleophilic aromatic substitution (SNAr) reactions under appropriate conditions, and the 6'-nitro group can be reduced to an amine for further diversification, enabling the rapid generation of chemical libraries.

Radiolabeling and Mechanistic Probe Development

The demonstrated ability to selectively replace the bromine atom with tritium via catalytic reduction, yielding a product with a specific activity of 27 Ci mmol-1 and radiochemical purity of 98.4% [3], positions this compound as a precursor for synthesizing radiolabeled probes. Such probes are invaluable for studying target engagement, biodistribution, and pharmacokinetics in drug discovery programs.

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